2-ethyl-N-(3-ethylphenyl)hexanamide
Description
2-Ethyl-N-(3-ethylphenyl)hexanamide is a secondary amide characterized by a hexanamide backbone substituted with an ethyl group at the 2-position of the hexanoyl chain and a 3-ethylphenyl group attached to the nitrogen atom. The compound’s structure (Fig.
Fig. 1. Proposed structure of this compound.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38g/mol |
IUPAC Name |
2-ethyl-N-(3-ethylphenyl)hexanamide |
InChI |
InChI=1S/C16H25NO/c1-4-7-10-14(6-3)16(18)17-15-11-8-9-13(5-2)12-15/h8-9,11-12,14H,4-7,10H2,1-3H3,(H,17,18) |
InChI Key |
SXQCDYKBQHAYLJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC(=C1)CC |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC(=C1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The hexanamide scaffold is versatile, with biological and physicochemical properties highly dependent on substituents. Key analogs and their differences are summarized below:
Notes:
- Positional isomerism : The 2-ethylphenyl analog differs only in the ethyl group’s position (ortho vs. meta), which may reduce steric hindrance and increase solubility compared to the 3-ethyl derivative.
- Electron-withdrawing groups : Nitro substituents (e.g., in N-(2-nitrophenyl)hexanamide) enhance binding to biological targets like LuxR via hydrogen bonding with residues such as Trp66 .
- Hydrophobic vs.
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